L-Lysylglycyl-L-tryptophyl-L-lysine
Description
Structure
2D Structure
Properties
CAS No. |
80496-38-4 |
|---|---|
Molecular Formula |
C25H39N7O5 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H39N7O5/c26-11-5-3-8-18(28)23(34)30-15-22(33)31-21(13-16-14-29-19-9-2-1-7-17(16)19)24(35)32-20(25(36)37)10-4-6-12-27/h1-2,7,9,14,18,20-21,29H,3-6,8,10-13,15,26-28H2,(H,30,34)(H,31,33)(H,32,35)(H,36,37)/t18-,20-,21-/m0/s1 |
InChI Key |
UMEPIDHAFKXNOJ-JBACZVJFSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
sequence |
KGWK |
Origin of Product |
United States |
Chemical Synthesis and Advanced Methodologies for L Lysylglycyl L Tryptophyl L Lysine
Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations
Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides like L-Lysylglycyl-L-tryptophyl-L-lysine. core.ac.uk This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding the subsequent amino acids in a stepwise manner. core.ac.uk The growing peptide chain remains attached to the solid support throughout the synthesis, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. core.ac.ukwordpress.com
For the synthesis of Lys-Gly-Trp-Lys, the most prevalent strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. iris-biotech.denih.gov This method utilizes the base-labile Fmoc group for temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based groups for permanent protection of reactive side chains. iris-biotech.de
Synthesis Cycle:
Resin Preparation: The synthesis begins with a suitable resin, such as Rink Amide resin, to yield a C-terminal amide upon cleavage, or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid. wordpress.comacs.org The resin is typically swelled in a solvent like N,N-dimethylformamide (DMF) to ensure accessibility of the reactive sites. wordpress.com
Deprotection: The Fmoc group of the resin-bound lysine (B10760008) is removed using a solution of a secondary amine, typically 20-40% piperidine (B6355638) in DMF, to expose the free α-amino group for the next coupling reaction. wordpress.comnih.gov
Coupling: The next amino acid in the sequence, Fmoc-Trp(Boc)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound lysine. This cycle of deprotection and coupling is repeated for Fmoc-Gly-OH and finally Fmoc-Lys(Boc)-OH.
Cleavage and Deprotection: Once the full tetrapeptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (Boc on both lysines and tryptophan) are simultaneously removed. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and thioanisole. acs.org The scavengers are particularly important to prevent the modification of the sensitive tryptophan indole (B1671886) side chain by cationic species generated during the cleavage process.
Optimizations for this compound:
Aggregation: Although short, sequences containing hydrophobic residues like tryptophan can sometimes be prone to aggregation, which hinders reaction kinetics. Using specialized resins or incorporating pseudoprolines can mitigate this, though it is less common for a tetrapeptide.
Capping: To prevent the formation of deletion sequences (peptides missing one or more amino acids), a capping step can be introduced after each coupling reaction. This involves acetylating any unreacted amino groups using reagents like acetic anhydride, permanently blocking them from further elongation. wordpress.com
High-Loading Conditions: To improve efficiency, synthesis can be performed on highly loaded resins. While this can increase the risk of chain-chain interactions, careful modification of the solvent system, particularly during the deprotonation step, can lead to comparable yields as low-loaded conditions, significantly increasing throughput. nih.gov
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves carrying out all reactions in a homogeneous solution. While more labor-intensive due to the need for purification after each step, it is highly scalable and avoids issues related to the solid support. google.com
A common strategy for the solution-phase synthesis of this compound is a fragment condensation approach. This involves synthesizing smaller peptide fragments first, which are then coupled together to form the final tetrapeptide. This minimizes the number of problematic coupling and deprotection steps on larger, potentially less soluble peptides.
Fragment Condensation Strategy for Lys-Gly-Trp-Lys:
Dipeptide Fragment Synthesis: Two dipeptide fragments, for example, Boc-Lys(Boc)-Gly-OH and H-Trp(Boc)-Lys(Boc)-OMe (or another C-terminal protected ester), are synthesized separately in solution.
For instance, to synthesize Fmoc-Lys(Boc)-Gly-OH, Fmoc-Lys(Boc)-OH is activated with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) and then reacted with the free amino group of Glycine (B1666218). google.com
Fragment Coupling: The carboxyl group of the N-terminally protected dipeptide (Boc-Lys(Boc)-Gly-OH) is activated and then reacted with the free amino group of the C-terminally protected dipeptide (H-Trp(Boc)-Lys(Boc)-OMe) to form the protected tetrapeptide.
Final Deprotection: All protecting groups (Boc and the C-terminal ester) are removed in a final step to yield the desired this compound.
This approach allows for the purification and characterization of the intermediate fragments, ensuring high purity of the final product. The choice of protecting groups is critical to ensure that they can be removed selectively at different stages of the synthesis. google.com
Chemoenzymatic Synthesis Strategies
Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach can reduce the need for extensive side-chain protection and minimize side reactions like racemization. nih.gov
For a tetrapeptide like this compound, a chemoenzymatic strategy could involve the enzymatic ligation of chemically synthesized fragments. Enzymes like ligases or proteases (used in reverse) can catalyze the formation of peptide bonds.
Potential Chemoenzymatic Approaches:
Enzymatic Fragment Ligation: Similar to the solution-phase approach, dipeptide fragments such as Lys-Gly and Trp-Lys could be synthesized chemically. An enzyme could then be used to ligate these two fragments. For example, a peptiligase enzyme could assemble the fragments, often with one fragment having a C-terminal ester and the other a free N-terminus. This method has been shown to be efficient and can sometimes double the yield compared to standard solid-phase synthesis for certain peptides.
Stepwise Enzymatic Synthesis: While less common for non-ribosomal peptides, a stepwise approach could theoretically be employed where amino acid esters are sequentially added to a growing peptide chain catalyzed by a protease under conditions that favor synthesis over hydrolysis.
Lysine-Specific Ligation: Recent advances have demonstrated selective, protecting-group-free synthesis of lysine-containing peptides in water. nih.gov One method utilizes the coupling of lysine thioacids with aminonitriles in neutral water, which yields peptides with high efficiency. nih.gov This approach exploits the fact that lysine does not readily form a lactam, unlike its shorter homolog ornithine, providing a basis for chemoselective ligation. nih.gov This strategy could potentially be adapted for the synthesis of the KGKW sequence.
While the chemoenzymatic synthesis of this specific tetrapeptide is not widely documented, the existing methodologies for other peptides suggest it is a viable and potentially advantageous route, especially for large-scale, "green" production. chemistryviews.orgresearchgate.net
Advanced Coupling Reagents and Protecting Group Strategies
The success of any peptide synthesis strategy hinges on the efficient formation of the amide bond and the judicious use of protecting groups to prevent unwanted side reactions.
Advanced Coupling Reagents: The formation of a peptide bond requires the activation of a carboxylic acid group. bachem.com While classic reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, modern peptide synthesis relies on more advanced reagents that offer higher efficiency, faster reaction times, and reduced risk of racemization. peptide.comjpt.com
| Coupling Reagent | Class | Key Characteristics |
| HATU | Uronium/Aminium Salt | Highly efficient, fast reaction rates, low racemization. Especially effective for difficult couplings. bachem.comresearchgate.net |
| HBTU/TBTU | Uronium/Aminium Salt | Robust and widely used, very efficient with low racemization when HOBt is added. bachem.compeptide.com |
| PyBOP | Phosphonium Salt | High coupling efficiency with low racemization risk. jpt.comresearchgate.net |
| COMU | Uronium Salt | High efficiency comparable to HATU, but based on OxymaPure, making it a safer, non-explosive alternative. bachem.com |
| DIC/HOBt | Carbodiimide | A classic and cost-effective combination that minimizes racemization associated with DIC alone. peptide.com |
For the synthesis of this compound, a high-efficiency reagent like HATU or COMU would be advantageous, particularly for ensuring the complete coupling of the sterically hindered tryptophan residue. bachem.comresearchgate.net
Protecting Group Strategies: Protecting groups are essential for masking reactive functional groups on the amino acid backbone (α-amino) and side chains (ε-amino of lysine, indole of tryptophan). biosynth.com The key is to use an orthogonal protection scheme, where one type of protecting group can be removed without affecting another. iris-biotech.de
| Amino Acid | Functional Group | Common Protecting Groups (Fmoc/tBu Strategy) | Deprotection Condition |
| Lysine | ε-Amino | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) creative-peptides.com |
| Mtt (4-Methyltrityl) | Mild acid (e.g., 1% TFA in DCM) iris-biotech.de | ||
| Tfa (Trifluoroacetyl) | Base (e.g., piperidine) nih.gov | ||
| Tryptophan | Indole Nitrogen | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) |
| None (often left unprotected) | - | ||
| N-terminus | α-Amino | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., 20% piperidine in DMF) iris-biotech.de |
For a standard synthesis of Lys-Gly-Trp-Lys, the combination of Fmoc for the N-terminus and Boc for the side chains of both lysine residues and the tryptophan residue is the most common and robust strategy. iris-biotech.decreative-peptides.com The Boc group on tryptophan is particularly useful as it helps to prevent side reactions during the final acid-mediated cleavage step. If selective modification of one lysine residue were required (e.g., for branching or labeling), an orthogonal protecting group like Mtt or ivDde could be used on that specific lysine, allowing its selective deprotection while the Boc groups on the other residues remain intact. iris-biotech.de
Purification and Yield Optimization for Tetrapeptides
Purification: The primary method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov
Principle: The crude peptide mixture is passed through a column containing a non-polar stationary phase (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous acidic mobile phase (e.g., 0.1% TFA in water) is used to elute the components.
Separation: Peptides are separated based on their hydrophobicity. The desired tetrapeptide will elute at a specific retention time, allowing it to be separated from impurities such as deletion sequences, capped sequences, or products with remaining protecting groups.
Analysis: The purity of the collected fractions is assessed by analytical HPLC and the identity is confirmed by Mass Spectrometry (MS) , which verifies that the molecular weight matches the calculated mass of the target peptide. nih.gov
Yield Optimization: Maximizing the yield of a pure product requires careful optimization at every stage of the synthesis.
Driving Reactions to Completion: Using a molar excess of activated amino acids and coupling reagents helps to ensure that each coupling reaction goes to completion, minimizing the formation of deletion sequences. core.ac.uk
Monitoring: Qualitative tests like the Kaiser test can be used during SPPS to confirm the presence or absence of free primary amines, ensuring that deprotection and coupling steps are complete.
Preventing Side Reactions: As mentioned, using scavengers during cleavage is crucial to protect the tryptophan residue. For peptides rich in Arg or Lys, modifications to the side chain length have been shown to improve stability against certain proteases, which can be a consideration for the peptide's intended application. nih.gov
Solvent and Reagent Quality: The use of high-purity, fresh solvents and reagents is critical to avoid the introduction of impurities that can lead to side reactions and complicate purification.
By systematically applying these advanced synthesis, protection, and purification strategies, this compound can be produced with high purity and in sufficient quantities for research and other applications.
Structural Elucidation and Conformational Analysis of L Lysylglycyl L Tryptophyl L Lysine
Spectroscopic Characterization Techniques (e.g., NMR, Circular Dichroism, Mass Spectrometry)
Spectroscopic methods are instrumental in providing insights into the structure and dynamics of peptides in solution. For a tetrapeptide like L-Lysylglycyl-L-tryptophyl-L-lysine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Mass Spectrometry (MS) would be employed for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy would offer detailed atomic-level information on the peptide's conformation. 1H NMR spectra can reveal information about the local environment of each proton in the peptide. chemicalbook.com For instance, the chemical shifts of the alpha-protons can provide clues about the backbone conformation, while the aromatic protons of the tryptophan residue would be sensitive to its surrounding environment and potential interactions. scielo.br The chemical shifts of the tryptophan side-chain carbons, particularly Cγ, are correlated with the side-chain torsion angles, offering further structural constraints. researchgate.netillinois.edu Two-dimensional NMR techniques, such as COSY and NOESY, would be crucial in assigning the proton resonances and identifying through-space proximities between protons, which helps in defining the peptide's three-dimensional fold.
Circular Dichroism (CD) Spectroscopy is a powerful technique for assessing the secondary structure of peptides. springernature.com In aqueous solution, short peptides like this compound are likely to exist as a flexible ensemble of conformations rather than a single, stable secondary structure. nih.gov However, the CD spectrum could reveal propensities for certain structures, such as β-turns or a random coil. The presence of the tryptophan residue, with its aromatic chromophore, can contribute significantly to the CD spectrum in the near-UV region, providing information about its local environment and chirality. springernature.com Studies on lysine-containing peptides have shown that their conformation can be influenced by environmental factors like pH. acs.org
Mass Spectrometry (MS) is primarily used to confirm the molecular weight and sequence of the peptide. nih.gov Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide by fragmenting it and analyzing the resulting daughter ions. wikipedia.org This technique is essential for verifying the identity and purity of the synthesized or isolated peptide before further structural studies are undertaken. nih.govresearchgate.net
Table 1: Key Spectroscopic Data for the Analysis of this compound
| Spectroscopic Technique | Information Obtained | Expected Observations for this compound |
| NMR Spectroscopy | Atomic-level structural information, backbone and side-chain conformations, internuclear distances. | Dispersed proton chemical shifts indicating some folded character; NOE cross-peaks revealing spatial proximities between residues. Tryptophan side-chain chemical shifts would be sensitive to local environment. |
| Circular Dichroism | Secondary structure content (α-helix, β-sheet, random coil, turns). | Likely a spectrum characteristic of a random coil or β-turn, given the short length and presence of glycine (B1666218). The tryptophan chromophore would contribute to the near-UV CD spectrum. |
| Mass Spectrometry | Molecular weight confirmation and amino acid sequence verification. | A parent ion peak corresponding to the exact mass of the tetrapeptide; fragmentation pattern in MS/MS confirming the K-G-K-W sequence. |
X-ray Crystallography and High-Resolution Structural Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov However, obtaining a high-quality crystal of a short, flexible peptide like this compound can be a significant challenge. nih.gov The conformational flexibility of the peptide, particularly due to the glycine residue and the long side chains of lysine (B10760008), can hinder the formation of a well-ordered crystal lattice. acs.org
The process would involve synthesizing and purifying the peptide to a high degree, followed by extensive screening of crystallization conditions (e.g., pH, temperature, precipitating agents). pepdd.com If suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide can be determined. acs.org
While no crystal structure of this compound has been reported, insights can be drawn from crystallographic studies of other small peptides. These studies have revealed that short peptides can adopt a variety of conformations in the solid state, often stabilized by intermolecular hydrogen bonds and packing forces within the crystal. mdpi.comnih.gov A hypothetical crystal structure of this tetrapeptide would likely reveal specific intramolecular hydrogen bonds, possibly involving the peptide backbone and the side chains of lysine and tryptophan, as well as intermolecular interactions that stabilize the crystal lattice.
Table 2: Hypothetical Crystallographic Data for this compound
| Crystallographic Parameter | Description | Hypothetical Value/Information |
| Crystal System | The symmetry of the unit cell. | Could be any of the seven crystal systems, depending on packing. |
| Space Group | The symmetry of the arrangement of molecules within the unit cell. | Would be determined from the diffraction pattern. |
| Unit Cell Dimensions | The lengths of the sides and the angles between them for the unit cell. | Dependent on the peptide's conformation and packing. |
| Resolution (Å) | A measure of the level of detail in the electron density map. | A high resolution (e.g., < 2.0 Å) would be desirable for detailed analysis. |
| Key Interactions | Intramolecular and intermolecular forces stabilizing the structure. | Expected to see hydrogen bonds involving backbone amides and carbonyls, and side chains of Lys and Trp. Potential π-stacking of Trp rings. |
Conformational Dynamics and Flexibility Studies (e.g., Molecular Dynamics Simulations)
Given the inherent flexibility of a short peptide like this compound, understanding its conformational dynamics is as important as determining a single static structure. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of peptides in solution over time. acs.org
An MD simulation of this tetrapeptide would typically start with an initial conformation, which could be an extended chain or a structure predicted by other methods. The peptide is then placed in a simulated box of water molecules, and the forces between all atoms are calculated using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the peptide's dynamic behavior. pnas.orgaip.org
Table 3: Potential Findings from Molecular Dynamics Simulations of this compound
| Simulation Parameter/Analysis | Information Gained | Predicted Outcome for this compound |
| Root Mean Square Deviation (RMSD) | Overall structural stability and conformational changes over time. | High RMSD values, indicating significant flexibility and the absence of a single stable conformation. |
| Ramachandran Plot Analysis | Allowed and disallowed backbone dihedral angles (φ, ψ). | Glycine residue would populate a wide area of the plot, reflecting its flexibility. Lysine and Tryptophan would have more restricted conformations. |
| Hydrogen Bond Analysis | Identification and lifetime of intramolecular hydrogen bonds. | Transient hydrogen bonds, likely forming and breaking on a short timescale, contributing to a dynamic equilibrium of conformations. |
| Side Chain Conformations | Rotameric preferences of the lysine and tryptophan side chains. | The long lysine side chains would be highly flexible. The tryptophan side chain conformation would be influenced by interactions with the backbone and solvent. |
Peptide Secondary and Tertiary Structure Prediction and Analysis
For a short peptide like this compound, the concepts of secondary and tertiary structure are somewhat different from those in larger proteins. It is unlikely to form stable, well-defined secondary structures like long α-helices or extensive β-sheets. iiitd.edu.in However, it can adopt local, transient structures such as β-turns, which are common in short peptides and are crucial for reversing the direction of the peptide chain.
Secondary structure prediction algorithms, often based on the statistical analysis of known protein structures, can provide an estimate of the propensity of a given sequence to form certain structures. nih.govmdpi.com For this compound, these methods would likely predict a high probability of a random coil or turn conformation, particularly due to the presence of glycine.
Table 4: Predicted Structural Features of this compound
| Structural Level | Prediction/Analysis | Likely Outcome for this compound |
| Secondary Structure | Prediction using web-based servers (e.g., JPred, PEP2D). iiitd.edu.indundee.ac.uk | High propensity for random coil and β-turn structures. Low propensity for α-helix or β-sheet. |
| Tertiary Structure | Not applicable in the traditional sense for a tetrapeptide. | The peptide exists as a dynamic ensemble of conformations rather than a single, stable 3D structure. |
| Dominant Conformations | Analysis of MD simulation trajectories. | A collection of interconverting structures, potentially with some preference for conformations that allow for favorable intramolecular interactions. |
Impact of Amino Acid Sequence on Three-Dimensional Conformation
The specific sequence of amino acids in this compound is the primary determinant of its conformational preferences. Each residue contributes unique properties that collectively shape the peptide.
L-Lysine (K): The two lysine residues, with their long, flexible, and positively charged side chains, will have a significant impact on the peptide's conformation and solubility. wikipedia.org The positive charges can lead to electrostatic repulsion, potentially favoring more extended conformations. They can also form salt bridges with negatively charged molecules or participate in hydrogen bonding. nih.gov
Glycine (G): As the simplest amino acid with only a hydrogen atom as its side chain, glycine imparts a high degree of conformational flexibility to the peptide backbone. ncert.nic.in Its presence allows the peptide to adopt a wider range of conformations than would be possible with a bulkier residue at that position.
L-Tryptophan (W): The large, aromatic indole (B1671886) side chain of tryptophan is hydrophobic and can engage in a variety of non-covalent interactions, including hydrophobic interactions and π-stacking. nih.gov Its bulky nature can sterically hinder certain conformations, while its ability to form hydrogen bonds via the indole nitrogen adds another layer of potential interactions. nih.gov The combination of a bulky aromatic group and charged residues can lead to complex conformational landscapes. nih.gov
Biophysical Investigations of L Lysylglycyl L Tryptophyl L Lysine Interactions
Interactions with Model Membrane Systems and Lipid Bilayers
The interaction of peptides with biological membranes is a key factor in many cellular processes. nih.gov For L-Lysylglycyl-L-tryptophyl-L-lysine, the two lysine (B10760008) residues provide positive charges that can interact with negatively charged lipid headgroups, while the tryptophan residue can insert into the hydrophobic core of the lipid bilayer.
Studies with model membrane systems, such as vesicles composed of zwitterionic (e.g., DOPC) and anionic (e.g., DOPS) phospholipids, can reveal the nature and extent of these interactions. nih.gov Light scattering experiments can indicate peptide binding to the vesicle surface and any subsequent aggregation or lysis. nih.gov For instance, an initial increase in static light scattering upon addition of the peptide to vesicles containing DOPS would suggest binding, and a subsequent decrease could indicate vesicle disruption. nih.gov The presence of cholesterol in these model membranes can also modulate these interactions, potentially enhancing membrane disruption in negatively charged vesicles. nih.gov Molecular dynamics simulations further suggest that lysine and arginine residues play significant roles in interacting with and disrupting lipid membranes, with arginine forming more extensive hydrogen-bonding networks with phosphate (B84403) groups. nih.govescholarship.org
Binding Affinities and Kinetics with Macromolecular Targets
The binding of this compound to macromolecular targets, such as proteins or nucleic acids, can be quantified in terms of affinity (how strongly it binds) and kinetics (the rates of association and dissociation). bioradiations.comnih.gov Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal in determining these parameters. nih.govnih.gov
For example, in an SPR experiment, a macromolecular target can be immobilized on a sensor chip, and the peptide is flowed over the surface. youtube.com The change in the refractive index at the surface upon binding is measured in real-time, providing data on the association and dissociation rates. youtube.com From these rates, the equilibrium dissociation constant (Kd), a measure of affinity, can be calculated. nih.gov A lower Kd value signifies a higher binding affinity. nih.gov
The binding of the related tripeptide Lys-Trp-Lys to DNA has been studied, revealing that the tryptophan residue can stack with nucleic acid bases. researchgate.net Similar interactions could be anticipated for this compound with DNA or RNA, and the kinetics of such binding would provide insight into the stability and lifetime of the complex.
Calorimetric Studies of Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov This allows for the determination of the binding affinity (Ka, the association constant), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n) in a single experiment. nih.gov From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. mdpi.com
In a typical ITC experiment to study the binding of this compound to a macromolecule, the peptide solution would be titrated into a solution containing the target molecule. The resulting heat changes are measured and plotted against the molar ratio of the reactants. The shape of the resulting isotherm provides the thermodynamic parameters. A negative enthalpy change indicates an exothermic reaction, often driven by hydrogen bonding or van der Waals interactions, while a positive entropy change can be driven by the hydrophobic effect and the release of bound water molecules.
Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to a Model Protein Target
| Parameter | Value |
| Association Constant (K_a) | 2.5 x 10^5 M⁻¹ |
| Dissociation Constant (K_d) | 4.0 µM |
| Enthalpy Change (ΔH) | -15.2 kcal/mol |
| Entropy Change (ΔS) | -18.5 cal/mol·K |
| Stoichiometry (n) | 1:1 |
This interactive table contains hypothetical data for illustrative purposes.
Fluorescence Spectroscopy for Tryptophan Quenching and Conformational Probing
The intrinsic fluorescence of the tryptophan residue in this compound serves as a sensitive probe of its local environment and conformational changes. cam.ac.uk The emission spectrum of tryptophan is highly sensitive to the polarity of its surroundings; a blue shift (shift to shorter wavelengths) typically indicates a more hydrophobic environment, such as insertion into a lipid bilayer or a protein's hydrophobic pocket. cam.ac.uk
Fluorescence quenching studies can be used to assess the accessibility of the tryptophan residue to solvent or to specific quenching agents. nih.gov Quenching can occur through various mechanisms, including collisional quenching by small molecules like acrylamide (B121943) or iodide, or through Förster resonance energy transfer (FRET) to an acceptor molecule. The efficiency of quenching provides information about the degree of exposure of the tryptophan residue. For instance, in studies with the tripeptide Lys-Trp-Lys, fluorescence quenching was used to demonstrate stacking interactions with modified DNA bases. researchgate.net
Table 2: Hypothetical Fluorescence Emission Maxima for this compound in Different Environments
| Environment | Emission Maximum (λ_max) |
| Aqueous Buffer (pH 7.4) | 355 nm |
| In the presence of DOPC Vesicles | 340 nm |
| In the presence of a Model Protein | 330 nm |
This interactive table contains hypothetical data for illustrative purposes.
Surface Plasmon Resonance and Isothermal Titration Calorimetry for Interaction Characterization
A comprehensive understanding of the interactions of this compound can be achieved by combining the kinetic data from Surface Plasmon Resonance (SPR) with the thermodynamic data from Isothermal Titration Calorimetry (ITC). wur.nlresearchgate.net
SPR provides real-time monitoring of binding and dissociation, making it ideal for determining the on-rate (ka) and off-rate (kd) of an interaction. bioradiations.com The ratio of these rates gives the dissociation constant (Kd). nih.gov This technique is particularly valuable for comparing the binding kinetics of the peptide to different targets or under various conditions.
ITC, on the other hand, provides a complete thermodynamic signature of the binding event, revealing the forces that drive the interaction (enthalpy and entropy). nih.govmdpi.com For example, a favorable enthalpic contribution might suggest strong hydrogen bonding, while a favorable entropic contribution could indicate that the hydrophobic effect is a major driver of binding.
By using both techniques, a more complete picture of the peptide's interactions can be formed. For example, SPR could reveal a fast on-rate and a fast off-rate, indicating a transient interaction, while ITC could show that this interaction is primarily driven by entropy. This level of detail is crucial for structure-activity relationship studies and for the rational design of peptide analogs with tailored binding properties.
Table 3: Hypothetical Kinetic and Thermodynamic Data for this compound Interaction with a Model Target
| Technique | Parameter | Value |
| SPR | Association Rate (k_a) | 1.2 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 4.8 x 10⁻² s⁻¹ | |
| Dissociation Constant (K_d) | 4.0 µM | |
| ITC | Enthalpy Change (ΔH) | -15.2 kcal/mol |
| Entropy Change (TΔS) | -7.5 kcal/mol | |
| Gibbs Free Energy (ΔG) | -7.7 kcal/mol |
This interactive table contains hypothetical data for illustrative purposes.
Biochemical Activities and Mechanistic Studies of L Lysylglycyl L Tryptophyl L Lysine
Enzymatic Substrate or Inhibitor Potential
The susceptibility of L-Lysylglycyl-L-tryptophyl-L-lysine to enzymatic action is largely dictated by the presence of two L-lysine residues, a central glycine (B1666218), and a bulky L-tryptophan residue.
L-lysine α-oxidase and lysine (B10760008) cyclodeaminase are enzymes with high specificity for L-lysine. nih.govnih.govmdpi.comwikipedia.orgnih.govmdpi.com L-lysine α-oxidase catalyzes the oxidative deamination of L-lysine, while lysine cyclodeaminase converts L-lysine to L-pipecolic acid. nih.govnih.govmdpi.comwikipedia.orgnih.govmdpi.com
L-lysine α-oxidase from Trichoderma viride exhibits strict substrate specificity for L-lysine. nih.gov Its active site contains a narrow hole formed by hydrophobic residues, which is crucial for this specificity. nih.gov It is plausible that the large size of the tetrapeptide would prevent it from fitting into the active site, thus making it a poor substrate or potentially a weak competitive inhibitor if the terminal lysine residue can achieve partial binding.
Similarly, lysine cyclodeaminase from Streptomyces pristinaespiralis shows a strong preference for L-lysine. mdpi.comnih.govrsc.orgresearchgate.netnih.gov While it can act on other molecules like L-ornithine, its activity is influenced by the length and structure of the substrate. nih.govnih.gov The bulky nature of the adjacent tryptophan residue in this compound could present a significant steric barrier to the active site of lysine cyclodeaminase.
Table 1: Potential Interactions with Lysine-Modifying Enzymes
nih.govnih.govwikipedia.orgmdpi.comnih.govmdpi.comnih.govnih.govnih.govrsc.orgThe peptide bonds within this compound are potential targets for various peptidases and proteases. The specificity of these enzymes will determine the cleavage sites.
Lysine-specific proteases, such as Lys-C, are endopeptidases that cleave peptide bonds at the C-terminal side of lysine residues. biorxiv.org Therefore, this compound could potentially be cleaved by Lys-C after the N-terminal lysine, yielding L-Lysine and Glycyl-L-tryptophyl-L-lysine fragments. The C-terminal lysine would not be a cleavage site for endopeptidases as it is the final residue.
The presence of a tryptophan residue suggests potential cleavage by chymotrypsin (B1334515), which preferentially cleaves at the C-terminal side of large hydrophobic residues like tryptophan, phenylalanine, and tyrosine. Cleavage by chymotrypsin would occur after the tryptophan residue, resulting in L-Lysyl-glycyl-L-tryptophan and L-lysine fragments.
Other proteases with broader specificity, such as some cathepsins, could also potentially cleave the peptide bonds within this tetrapeptide. nih.govnih.gov The exact cleavage pattern would depend on the specific protease and the reaction conditions.
Table 2: Predicted Proteolytic Cleavage Sites
Role in Molecular Recognition Processes
The specific sequence of amino acids in this compound provides a basis for its potential role in molecular recognition, particularly through stereoselective interactions.
The chiral nature of the constituent L-amino acids is fundamental to the three-dimensional structure of the tetrapeptide and its potential interactions with other chiral molecules. Chiral recognition is a critical process in biology, and studies have shown that even simple amino acids can be selectively recognized. rsc.orgmdpi.comresearchgate.netmdpi.comnih.gov
Cell-free systems are valuable tools for studying ligand-receptor interactions without the complexities of a cellular environment. nih.govresearchgate.netresearchgate.net There is no published evidence of this compound being used as a ligand in such systems.
Conceptually, this tetrapeptide could be synthesized and tested for its ability to bind to various receptors. For instance, given the presence of two positively charged lysine residues, it could be investigated for interactions with receptors that bind to polyamines or other cationic ligands. The tryptophan residue could also mediate binding to receptors with hydrophobic pockets or those that recognize indole-containing molecules.
Modulation of Biochemical Pathways (Conceptual and In Vitro Focus)
The potential for this compound to modulate biochemical pathways is largely speculative and would depend on its stability and interactions with cellular components.
Based on the properties of its constituent amino acids, several conceptual roles can be proposed. The L-lysine residues are particularly noteworthy. Excess L-lysine can affect cellular pathways by competing with other amino acids, such as arginine, for transport and metabolism. nih.gov A tetrapeptide containing lysine might influence these pathways, although its uptake and intracellular processing would be different from that of free lysine.
The tryptophan residue is a precursor for the synthesis of important molecules like serotonin (B10506) and melatonin. While it is unlikely that the tryptophan within the peptide would be directly available for these pathways without prior proteolysis, the peptide could potentially influence tryptophan metabolism by competing for enzymes or transporters.
In vitro studies using cell-free systems could be designed to investigate these possibilities. For example, one could test the effect of the tetrapeptide on the activity of enzymes involved in lysine or tryptophan metabolism. nih.govresearchgate.net Additionally, its impact on protein synthesis or degradation pathways in a cell-free translation system could be assessed.
Table 3: Constituent Amino Acids and Their Potential Functional Relevance
nih.govnih.govTable of Compound Names
Influence on Amino Acid Metabolism (e.g., Lysine Catabolism Pathways)
The tetrapeptide this compound, upon enzymatic degradation, would release its constituent amino acids: two lysine residues, one glycine, and one tryptophan. The metabolic impact of this peptide is therefore likely to be linked to the catabolic pathways of these individual amino acids.
Lysine is an essential amino acid, meaning the body cannot synthesize it. nih.gov Its catabolism is unique as it does not undergo typical transamination reactions at the initial step. nih.gov In humans, lysine is primarily degraded in the liver through the saccharopine pathway. nih.govnih.gov This pathway involves the condensation of lysine with α-ketoglutarate to form saccharopine, which is then converted to L-alpha-aminoadipic acid semialdehyde and ultimately to acetoacetyl-CoA. nih.gov The introduction of two lysine residues from the breakdown of this compound would be expected to increase the substrate availability for this pathway, potentially influencing the flux through these metabolic steps.
Studies on lysine supplementation have shown that an excess of free lysine can alter the serum concentrations of other amino acids. For instance, high doses of supplemental lysine have been observed to decrease serum levels of arginine due to competition for the same cellular transporters. nih.gov It can also lead to an increase in α-aminoadipic acid (α-AAA), a downstream catabolite. researchgate.net Therefore, the catabolism of this compound could potentially influence the metabolic balance between lysine and arginine. nih.gov
Tryptophan, another essential amino acid, is catabolized via several pathways, the main one being the kynurenine (B1673888) pathway, which leads to the production of niacin (vitamin B3), as well as neuroactive compounds. Glycine is a non-essential amino acid that can be synthesized by the body and is involved in numerous metabolic processes, including the synthesis of other amino acids, glutathione, porphyrins, and creatine.
The theoretical influence of this compound on amino acid metabolism is summarized in the table below.
| Constituent Amino Acid | Primary Catabolic Pathway | Potential Influence of Peptide Catabolism |
| L-Lysine | Saccharopine Pathway | Increased substrate for the pathway, potential for altered serum arginine levels due to transport competition. nih.gov |
| L-Glycine | Various, including conversion to serine | Contribution to the body's glycine pool for various biosynthetic processes. |
| L-Tryptophan | Kynurenine Pathway | Increased substrate for the synthesis of niacin and other metabolites. |
Potential as a Modulator of Enzyme Activity in Biochemical Assays (Non-Clinical)
Peptides are well-known modulators of enzyme activity, acting as inhibitors, activators, or allosteric regulators. The specific sequence of this compound, with its combination of charged (lysine), aromatic (tryptophan), and simple (glycine) residues, suggests several possibilities for enzymatic interaction in non-clinical biochemical assays.
The two lysine residues confer a net positive charge to the peptide at physiological pH, which could facilitate electrostatic interactions with negatively charged domains on enzyme surfaces. The tryptophan residue, with its large indole (B1671886) side chain, can participate in hydrophobic and π-stacking interactions. These binding modes are crucial for the inhibitory or modulatory activity of many peptides.
For example, peptides containing tryptophan and lysine have been investigated for their ability to modulate various enzymes. The peptide Trp-Lys-Tyr-Met-Val-Met (WKYMVM) has been shown to activate mitogen-activated protein kinase (MAPK) via a G-protein/PI-3K/Ras/Raf-1 mediated signaling pathway. nih.gov While the sequence is different, it highlights the potential for tryptophan- and lysine-containing peptides to interact with and modulate kinase signaling cascades.
Furthermore, peptides can act as competitive or non-competitive inhibitors. This compound could potentially act as a competitive inhibitor for enzymes that recognize substrates with similar structural features, such as a basic residue followed by a hydrophobic residue.
The potential modulatory roles are summarized in the table below.
| Potential Mechanism | Relevant Structural Features | Example of a Related Peptide's Action |
| Enzyme Inhibition | Positive charges from lysine, hydrophobic/aromatic character of tryptophan. | Peptides inhibiting G protein-coupled receptor kinases (GRKs) often contain charged and hydrophobic residues that interact with the enzyme's active or allosteric sites. nih.gov |
| Enzyme Activation | Specific sequence recognition by the enzyme's regulatory domain. | The peptide WKYMVM activates the ERK cascade, demonstrating that specific peptide sequences can trigger enzymatic pathways. nih.gov |
| Allosteric Modulation | Binding to a site distinct from the active site, inducing a conformational change. | Peptides can serve as allosteric regulators, for instance, on glycine receptors, thereby modulating receptor activity. novoprolabs.com |
Self-Assembly and Nanostructure Formation
The self-assembly of peptides into ordered nanostructures is a field of significant research, driven by their potential in biomaterials and drug delivery. The sequence of this compound suggests a propensity for self-assembly, governed by a balance of hydrophobic, electrostatic, and hydrogen-bonding interactions.
The key drivers for the self-assembly of this tetrapeptide would likely be:
Hydrophobic Interactions: The tryptophan residue, with its large aromatic side chain, can drive the aggregation of peptide molecules to minimize contact with water.
Hydrogen Bonding: The peptide backbone provides ample opportunities for hydrogen bonding, which is a fundamental force in the formation of secondary structures like β-sheets, common in self-assembling peptides.
Peptides with similar compositions, particularly those rich in lysine and containing aromatic residues, have been shown to self-assemble into various nanostructures, such as micelles, nanofibers, and hydrogels. researchgate.net For instance, palmitoylated lipopeptides containing tryptophan and lysine (C16-WKK) have been observed to form spherical micelles in aqueous solutions. researchgate.net The self-assembly of short peptides is highly dependent on the specific sequence and environmental conditions like pH and ionic strength. tdcommons.ai
The table below outlines the potential nanostructures that this compound could form based on the properties of its amino acids.
| Driving Force | Relevant Residues | Potential Nanostructure |
| Hydrophobic Collapse | L-Tryptophan | Core of micelles or nanofibers |
| Electrostatic Repulsion/Attraction | L-Lysine | Surface of nanostructures, influencing their stability and interaction with other molecules |
| Hydrogen Bonding | Peptide Backbone | Formation of β-sheet-based fibrils or hydrogels |
Protein-Peptide Interaction Dynamics
The interaction of peptides with larger proteins is fundamental to a vast array of biological processes, including signal transduction and enzyme regulation. tdcommons.ai The dynamics of how this compound might interact with proteins can be inferred from its structural characteristics.
The binding of a peptide to a protein is often mediated by a combination of forces. The positively charged lysine residues of this compound would be attracted to negatively charged pockets on a protein's surface, forming salt bridges. The tryptophan residue is particularly important in protein-peptide interactions due to its ability to form strong hydrophobic and cation-π interactions. nih.gov The glycine residue, with its minimal side chain, can provide conformational flexibility, allowing the peptide to adapt its shape to fit into a protein's binding site.
Computational modeling techniques like molecular docking and molecular dynamics simulations are often used to predict and analyze peptide-protein interactions, but such studies for this specific tetrapeptide are not publicly available. researchgate.net
The potential protein interaction dynamics are summarized below.
| Interaction Type | Mediating Residues | Potential Role in Binding |
| Electrostatic (Salt Bridges) | L-Lysine | Anchoring the peptide to negatively charged regions of a protein. |
| Hydrophobic & Cation-π | L-Tryptophan | Deep insertion into hydrophobic pockets of a protein, providing significant binding energy. nih.gov |
| Hydrogen Bonds | Peptide backbone, side chains | Stabilizing the bound conformation of the peptide-protein complex. |
| Conformational Flexibility | L-Glycine | Allowing for an induced-fit binding mechanism. |
Computational Chemistry and in Silico Modeling of L Lysylglycyl L Tryptophyl L Lysine
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For L-Lysylglycyl-L-tryptophyl-L-lysine, this method is instrumental in predicting its binding affinity and interaction modes with various protein targets. The process involves creating a library of potential conformations of the tetrapeptide and "docking" them into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity for each conformation, helping to identify the most likely binding pose. nih.gov
Machine learning and deep learning methods are increasingly being integrated into this process to enhance the accuracy of protein-ligand interaction predictions. nih.gov These approaches can learn from large datasets of known protein-ligand complexes to better predict binding affinities and reduce false positives. nih.gov For tetrapeptides like this compound, which can exhibit significant flexibility, these advanced computational methods are particularly valuable.
Table 1: Key Interactions in Ligand-Protein Binding of this compound
| Interaction Type | Description | Potential Residues Involved in this compound |
| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Amide backbone, Lysine (B10760008) side chains (amino groups), Tryptophan side chain (indole nitrogen) |
| Electrostatic Interactions | Attractive or repulsive forces between charged groups. | Positively charged Lysine side chains interacting with negatively charged residues on the target protein. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Tryptophan side chain (indole ring), parts of the Lysine side chains. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the tetrapeptide. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the this compound peptide and its complex with a target protein over time. This allows for the exploration of the conformational landscape of the tetrapeptide, revealing its flexibility and the different shapes it can adopt. nih.gov
These simulations are crucial for understanding the stability of the peptide and its complexes. By analyzing the trajectory of the simulation, researchers can identify stable conformations and the energetic barriers between them. This information is vital for assessing how tightly the tetrapeptide might bind to a target and the dynamics of that interaction. For instance, simulations can reveal whether the peptide remains securely in the binding pocket or if it is more prone to dissociation.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide the most detailed level of theoretical investigation, focusing on the electronic structure of this compound. These methods can be used to calculate properties like the distribution of electron density, molecular orbital energies, and the electrostatic potential. This information is fundamental to understanding the peptide's intrinsic reactivity.
For example, by identifying regions of high or low electron density, one can predict which parts of the molecule are likely to act as nucleophiles or electrophiles. This is critical for understanding potential chemical reactions the tetrapeptide might undergo. Quantum calculations can also be used to study the nature of non-covalent interactions, such as hydrogen bonds and stacking interactions involving the tryptophan residue, with a high degree of accuracy. These calculations can also shed light on the electronic effects of the amino acid side chains on the peptide backbone. nih.gov
De Novo Design Principles based on Tetrapeptide Scaffolds
The principles of de novo design aim to create new peptides with specific, desired functions from scratch. nih.govyoutube.com Tetrapeptide scaffolds, like the one provided by this compound, are valuable starting points for this process. The relatively small size of tetrapeptides makes them computationally less demanding to work with, while still allowing for significant structural and functional diversity.
Computational methods can be used to explore a vast chemical space by systematically modifying the amino acid sequence of the tetrapeptide scaffold. nih.gov For example, one could replace the existing amino acids with others to alter properties like charge, hydrophobicity, and conformational preferences. The goal is to design new peptides that can bind to specific targets with high affinity and selectivity. biorxiv.org Recent advances in deep learning are also being applied to generate novel peptide sequences with a higher probability of folding into a desired structure. youtube.com
Theoretical Yield and Process Modeling in Peptide Synthesis
Computational tools can also be applied to the practical aspects of producing this compound. Process modeling in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), allows for the simulation and optimization of the manufacturing process. These models can help predict the theoretical yield of the synthesis by taking into account factors like the efficiency of each coupling and deprotection step.
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Understanding the relationship between the structure of a molecule and its biological activity is a cornerstone of drug discovery. For this compound, computational approaches can be used to build Structure-Activity Relationship (SAR) models. These models aim to correlate specific structural features of the tetrapeptide with its observed activity. mdpi.com
By generating a series of virtual analogs of this compound with small chemical modifications, and then using computational methods to predict their activity, a QSAR (Quantitative Structure-Activity Relationship) model can be developed. For tetrapeptides, factors such as the hydrophobicity and electronic properties of the amino acid side chains at different positions have been shown to be critical for their biological activity. mdpi.com These models can then be used to predict the activity of new, untested analogs, guiding the design of more potent and selective molecules.
Applications in Advanced Research Methodologies
Use as a Chemical Probe for Investigating Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. The specific characteristics of L-Lysylglycyl-L-tryptophyl-L-lysine make it an interesting candidate for such applications.
Tagging and Labeling Applications (e.g., Bio-orthogonal Chemistry, Fluorescent Labeling)
The primary amines on the side chains of the two lysine (B10760008) residues in this compound serve as excellent handles for chemical modification. nih.gov These sites can be selectively targeted for the attachment of various tags, including fluorescent dyes and other reporter molecules. nih.govnih.gov This process, known as bioconjugation, allows researchers to track the peptide's localization and interaction within a biological system. nih.gov
Bio-orthogonal chemistry , a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, can be employed for this purpose. youtube.com For instance, one of the lysine residues could be modified with a bio-orthogonal functional group, such as an azide (B81097) or an alkyne. This modified peptide can then be introduced into a cellular environment, where it can be specifically and covalently labeled with a probe molecule containing the complementary functional group. nih.gov This approach enables precise and controlled labeling of the peptide in a complex biological milieu. youtube.com
Furthermore, the intrinsic fluorescence of the tryptophan residue provides a built-in label. nih.gov Tryptophan's fluorescence is highly sensitive to its local environment, which can be exploited to study conformational changes or binding events. nih.govbmglabtech.com However, for more robust and specific detection, external fluorescent dyes are often attached. Common reagents for labeling lysine residues include N-hydroxysuccinimide (NHS) esters and isothiocyanates of fluorescent molecules like fluorescein (B123965) (FITC) or rhodamine. nih.govnih.gov
Development of Peptide-Based Biosensors and Affinity Reagents
Peptide-based biosensors are analytical devices that use a peptide as a biological recognition element to detect specific molecules. researchgate.netmdpi.com Short peptides are advantageous in biosensor development due to their stability, ease of synthesis, and the ability to tailor their sequences for specific targets. nih.govnih.gov The this compound sequence, with its charged lysine residues and aromatic tryptophan, could be engineered to bind to specific proteins or other biomolecules.
The two lysine residues confer a positive charge to the peptide at physiological pH, which could facilitate interactions with negatively charged molecules or surfaces. The tryptophan residue can participate in aromatic stacking interactions, further contributing to binding affinity and specificity. These properties make it a potential candidate for use as an affinity reagent, a molecule that can selectively bind to a specific target.
In the context of a biosensor, the peptide could be immobilized on a transducer surface. When the target molecule binds to the peptide, a detectable signal is generated. The intrinsic fluorescence of the tryptophan residue can be utilized in some biosensor designs. For instance, binding of a target molecule could cause a change in the tryptophan's local environment, leading to a detectable shift in its fluorescence emission spectrum or intensity (a phenomenon known as fluorescence quenching or enhancement). researchgate.netnih.govcore.ac.uknih.gov
Integration in Cell-Free Protein Synthesis and Expression Systems
Cell-free protein synthesis (CFPS) is a powerful in vitro method for producing proteins without the use of living cells. neb.comnih.govnih.gov These systems provide an open environment, allowing for the direct manipulation of the reaction components and the incorporation of non-standard or modified amino acids. neb.com
While the direct synthesis of a short peptide like this compound is more efficiently achieved through chemical synthesis, the principles of CFPS are relevant for producing larger proteins that might incorporate this peptide motif. For example, a synthetic gene encoding a protein with the this compound sequence could be added to a CFPS system to produce a fusion protein. neb.com
Furthermore, CFPS platforms can be used to produce enzymes that might act upon this peptide, or to express proteins with which this peptide is designed to interact. nih.gov The open nature of CFPS allows for real-time monitoring of these interactions. neb.com
Microfluidic and High-Throughput Screening Platform Development for Peptide Libraries
Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. nih.govnih.govnews-medical.net This technology enables high-throughput screening of large libraries of molecules, including peptides. ufluidix.com
A library of peptides, potentially including variants of this compound, could be synthesized and screened for binding to a specific target protein using a microfluidic device. ufluidix.com These devices can automate the handling of reagents and the detection of binding events, significantly accelerating the discovery of peptides with desired properties. news-medical.net For example, a microfluidic chip could be designed to bring a stream of a target protein into contact with a series of peptide-coated beads, with binding detected via fluorescence.
The small sample volumes required for microfluidic systems make them ideal for screening precious or difficult-to-obtain target molecules. The precise control over flow and mixing at the microscale allows for quantitative analysis of binding kinetics. nih.gov
Application in Peptide Microarrays for Interaction Profiling
Peptide microarrays are a powerful tool for studying protein-peptide interactions on a large scale. youtube.comnih.govnih.gov In this technique, a large number of different peptides are immobilized in a spatially defined pattern on a solid surface, such as a glass slide. nih.gov
This compound, or a library of its variants, could be synthesized and spotted onto a microarray. This array could then be incubated with a fluorescently labeled protein or a complex biological sample to identify which peptides interact with the target. The lysine residues provide convenient points for covalent attachment to the microarray surface.
This approach allows for the simultaneous screening of thousands of peptide sequences for their ability to bind to a protein of interest, providing a comprehensive profile of its binding specificity. youtube.comnih.gov The data obtained from peptide microarrays can be used to map protein binding sites, identify enzyme substrates, and discover novel peptide ligands.
Bioengineering and Biotechnological Perspectives on Peptide Production and Utilization
Microbial Fermentation Strategies for Constituent Amino Acids and Precursors
The industrial production of the building blocks for L-Lysylglycyl-L-tryptophyl-L-lysine—namely L-lysine, glycine (B1666218), and L-tryptophan—relies heavily on microbial fermentation. This method is favored over chemical synthesis due to its stereospecificity, which yields the biologically active L-isomers. researchgate.net
L-Lysine: The production of L-lysine is a well-established industrial process, with hundreds of thousands of tons produced annually. researchgate.net The primary workhorse for L-lysine fermentation is Corynebacterium glutamicum, a Gram-positive bacterium. nih.govramauniversity.ac.in Fermentation processes are typically conducted in batch or fed-batch systems where nutrients are supplied initially and sometimes supplemented during the process to prevent substrate limitation and optimize yield. nih.gov Research has focused on developing auxotrophic and mutant strains of C. glutamicum that overproduce L-lysine by overcoming the natural feedback inhibition mechanisms that regulate its synthesis. researchgate.netramauniversity.ac.in Raw materials for fermentation are typically carbohydrate sources like corn or sugarcane. ajinomoto.com
L-Tryptophan: L-tryptophan, an essential aromatic amino acid, is also produced via microbial fermentation, primarily using strains of Escherichia coli and Corynebacterium glutamicum. mdpi.com The biosynthesis pathway for tryptophan is long and subject to complex metabolic regulation. mdpi.com Metabolic engineering strategies are therefore crucial for developing overproducing strains. These strategies include blocking competing metabolic pathways, increasing the availability of precursors like chorismate, and overexpressing rate-limiting enzymes. mdpi.com
Glycine: While L-lysine and L-tryptophan synthesis is complex, glycine, the simplest amino acid, can also be produced through fermentation. Certain bacteria can utilize glycine as an energy source, and its catabolism is linked to other amino acids like serine and glutamate. nih.gov
The table below summarizes key aspects of the microbial fermentation for the constituent amino acids.
| Amino Acid | Primary Microorganism(s) | Typical Substrates | Key Fermentation Strategies |
| L-Lysine | Corynebacterium glutamicum | Glucose, Molasses (from sugarcane, corn) | Use of auxotrophic mutants, Fed-batch culture, Optimization of aeration and pH researchgate.netnih.govramauniversity.ac.in |
| L-Tryptophan | Escherichia coli, Corynebacterium glutamicum | Glucose | Metabolic engineering to deregulate feedback inhibition and enhance precursor supply mdpi.com |
| Glycine | Various Bacteria | Glucose, Serine | Catabolism of other amino acids can be engineered for glycine production nih.gov |
Genetic Engineering Approaches for Recombinant Peptide Production
While chemical synthesis is often efficient for very short peptides, recombinant DNA technology presents an alternative for producing peptides like this compound, though it comes with unique challenges. researchgate.netbachem.com The direct expression of a short peptide (e.g., a tetrapeptide) in a host organism like E. coli is often unsuccessful because these small molecules are highly susceptible to degradation by cellular proteases. researchgate.net
To overcome this limitation, genetic engineering approaches typically involve producing the desired short peptide as part of a larger fusion protein. researchgate.net This strategy protects the peptide from enzymatic breakdown. The fusion protein can be designed with a specific cleavage site that allows for the release of the target peptide during downstream processing.
A notable example of this technology is the NumaSwitch platform, which uses a fusion protein that can be "switched" to a soluble and functional state by the addition of specific ions. youtube.com This facilitates purification and subsequent cleavage to release the target peptide. While recombinant methods can be complex, they offer the potential for large-scale, cost-effective production, especially as the peptide length increases. bachem.comyoutube.com
| Production Method | Advantages | Disadvantages | Applicability to Short Peptides |
| Direct Recombinant Expression | Potentially low cost at scale | Prone to protease degradation; difficult to purify | Generally not viable without modification researchgate.net |
| Fusion Protein Recombinant Expression | Protects peptide from degradation; aids in purification | Requires additional cleavage and purification steps; can be costly | Viable and increasingly used; platforms like NumaSwitch improve feasibility researchgate.netyoutube.com |
| Chemical Synthesis (e.g., SPPS) | High purity; precise sequence control; fast for short sequences | Higher cost of reagents; use of harsh chemicals; less scalable than fermentation | Often the preferred method for very short peptides (3-10 amino acids) due to simplicity and speed researchgate.netbachem.com |
Enzyme Engineering for Tailored Peptide Synthesis and Modification
Enzymatic peptide synthesis has emerged as a powerful alternative to purely chemical methods, offering high regio- and chemoselectivity under mild reaction conditions. nih.govnih.gov This approach, often termed chemoenzymatic synthesis, uses enzymes, particularly proteases and engineered ligases, to form peptide bonds. nih.gov
Instead of their natural hydrolytic (bond-breaking) function, these enzymes can be coaxed to catalyze the reverse reaction—peptide bond formation. This is typically achieved by manipulating reaction conditions, such as using near-anhydrous organic media or frozen aqueous solutions, and by using activated amino acid esters as substrates. nih.govresearchgate.net
Recent advances in enzyme engineering have produced tailored enzymes with enhanced ligation capabilities. These include:
Trypsiligase: An engineered variant of trypsin that is activated by a specific tripeptide motif, allowing for precise ligation of peptide fragments. frontiersin.org
Peptiligase: A subtilisin-derived ligase that enables traceless amide bond formation with broad sequence compatibility, overcoming the "scar" residues left by some other enzymatic methods. oup.com
Sortase A: A transpeptidase used for site-specific ligation, although it requires a specific recognition sequence (LPXTG), which may need to be cleaved off later. nih.govfrontiersin.org
These engineered enzymes allow for the stepwise and highly controlled synthesis of peptides like this compound, minimizing the need for complex protection and deprotection steps common in traditional chemical synthesis. nih.gov
| Enzyme Class | Example(s) | Mechanism | Key Advantages |
| Engineered Serine Proteases | Subtilisin variants (e.g., Peptiligase) | Catalyze peptide bond formation, often from activated esters. oup.com | Broad substrate scope; traceless ligation (no leftover residues). oup.com |
| Engineered Trypsin Variants | Trypsiligase | Substrate-activated catalysis for N- and C-terminal modification. frontiersin.org | High specificity; activated only in the presence of a specific motif. frontiersin.org |
| Transpeptidases | Sortase A, Butelase-1 | Recognize specific peptide motifs and ligate them to another molecule. nih.govfrontiersin.org | Very high site-specificity; robust enzymes. nih.gov |
Future Research Directions and Unexplored Avenues for L Lysylglycyl L Tryptophyl L Lysine Research
Elucidating Novel Biochemical Roles through Proteomic and Metabolomic Approaches
To unravel the full spectrum of biological activities of L-Lysylglycyl-L-tryptophyl-L-lysine, future research will benefit from the integration of proteomics and metabolomics. These high-throughput "omics" technologies can provide a global view of the molecular changes within a biological system in response to the peptide.
Proteomics can identify the proteins that directly interact with this compound, shedding light on its potential receptors, transporters, and downstream signaling pathways. numberanalytics.com By analyzing changes in protein expression and post-translational modifications, researchers can infer the cellular processes modulated by the peptide. drugtargetreview.com For instance, identifying upregulated or downregulated proteins in response to the tetrapeptide could reveal its involvement in pathways such as cell growth, apoptosis, or immune responses. nih.gov
Metabolomics, the large-scale study of small molecules, can complement proteomic data by revealing alterations in metabolic pathways. nih.gov By profiling the changes in endogenous metabolites after exposure to this compound, scientists can understand its influence on cellular metabolism and bioenergetics. numberanalytics.comnih.gov This combined omics approach can help to build a comprehensive picture of the peptide's mechanism of action and uncover previously unknown biochemical functions. nih.gov
Table 1: Potential Applications of Omics in this compound Research
| Omics Technique | Research Question | Potential Outcome |
| Proteomics | What proteins does the peptide interact with? | Identification of receptors and binding partners. |
| How does the peptide affect protein expression? | Understanding of regulated cellular pathways. | |
| Metabolomics | How does the peptide alter cellular metabolism? | Insight into the peptide's impact on biochemical pathways. |
| What are the metabolic byproducts of the peptide? | Elucidation of degradation and metabolic fate. |
Advanced Spectroscopic Techniques for Real-Time Monitoring of Peptide Dynamics
Understanding the structural dynamics of this compound in real-time is crucial for comprehending its function. Advanced spectroscopic methods offer powerful tools to investigate these dynamics. researchgate.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the peptide's three-dimensional structure and conformational changes in solution. numberanalytics.comresearchgate.net
Time-resolved fluorescence and circular dichroism spectroscopy can monitor rapid structural transitions and interactions with other molecules. researchgate.net Vibrational spectroscopy, including infrared and Raman techniques, is sensitive to the peptide's covalent bonds and their environment, offering insights into its structural integrity and interactions. acs.org These methods, especially when used in combination, can create a detailed and dynamic picture of how this compound behaves in a biological context. researchgate.net
Rational Design of Derivatives for Enhanced Specificity in Research Applications
The rational design of derivatives of this compound can lead to new molecules with improved properties for research. By making specific chemical modifications to the peptide's structure, it is possible to enhance its stability, binding affinity, and specificity for a particular target. rsc.org For instance, acylating the lysine (B10760008) residues could alter the peptide's solubility and self-assembly properties. rsc.org
Computational modeling and structure-activity relationship (SAR) studies can guide the design of these derivatives. researchgate.netrsc.org By understanding which parts of the peptide are essential for its activity, researchers can make targeted changes to optimize its function. This approach could lead to the development of highly specific probes for studying biological processes or even new therapeutic leads.
Integration with Systems Biology Approaches for Network-Level Understanding
To fully grasp the impact of this compound, it is essential to move beyond the study of its effects on single molecules or pathways and adopt a systems biology perspective. drugtargetreview.com Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov By integrating data from proteomics, metabolomics, and other high-throughput experiments, researchers can construct network models that depict the interconnectedness of cellular components. nih.govnih.gov
These network models can help to predict the system-wide effects of introducing this compound. drugtargetreview.com For example, a network analysis might reveal that the peptide influences not just one, but multiple interconnected pathways, leading to a more holistic understanding of its biological role. nih.gov This approach is crucial for deciphering the complex and often subtle ways in which peptides can modulate cellular function. nih.gov
Methodological Advancements in Peptide Characterization and Quantification
Continued advancements in analytical techniques are vital for the future of peptide research. nih.govresearchgate.net Mass spectrometry (MS) is a cornerstone for peptide analysis, providing information on molecular weight and sequence. ijsra.net The development of more sensitive and high-resolution MS techniques will enable the detection and quantification of this compound and its metabolites at very low concentrations. nih.gov
Techniques like data-independent acquisition (DIA) and targeted approaches such as multiple reaction monitoring (MRM) are improving the accuracy and reproducibility of peptide quantification. nih.govnih.gov Furthermore, novel NMR-based methods, such as 1H iterative Full Spin Analysis (HiFSA), are emerging as powerful tools for definitive peptide sequencing and purity assessment. nih.govacs.org These methodological improvements will be critical for ensuring the quality and reliability of research findings related to this compound. ijsra.net
Q & A
Basic: What experimental methodologies are recommended for synthesizing L-Lysylglycyl-L-tryptophyl-L-lysine?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies. Key steps include:
- Coupling reactions : Optimize activation reagents (e.g., HATU or DIC/HOBt) to enhance amino acid coupling efficiency, particularly for bulky residues like tryptophan .
- Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) for separation .
- Validation : Thin-layer chromatography (TLC) to monitor reaction progress and ESI-MS for molecular weight confirmation .
Advanced: How can researchers resolve contradictions in bioactivity data for this compound across studies?
Methodological Answer:
Contradictions may arise from differences in:
- Sample purity : Validate peptide purity (>95%) via HPLC and mass spectrometry to exclude truncated/byproduct interference .
- Assay conditions : Standardize buffer pH, ionic strength, and temperature, as conformational changes in tryptophan residues can alter activity .
- Control experiments : Include negative controls (e.g., scrambled-sequence peptides) to isolate target-specific effects .
Basic: What structural characterization techniques are critical for confirming the sequence of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign proton signals for lysine ε-NH₂ and tryptophan indole protons to verify connectivity .
- Circular Dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic environments to confirm folding patterns .
- X-ray crystallography : Resolve tertiary interactions if crystallizable derivatives (e.g., acetylated termini) are synthesized .
Advanced: How can computational modeling enhance the design of this compound analogs?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities for target receptors (e.g., GPCRs), focusing on tryptophan’s aromatic interactions .
- MD simulations : Simulate peptide stability in lipid bilayers to optimize membrane permeability .
- SAR studies : Corrogate substituent effects (e.g., lysine side-chain length) on bioactivity using QSAR models .
Basic: What precautions are essential for handling this compound in vitro?
Methodological Answer:
- Storage : Lyophilized peptides should be stored at -20°C under argon to prevent oxidation of methionine (if present) and tryptophan .
- Solubility : Pre-dissolve in DMSO (≤5% v/v) or acidic buffers (pH 3–4) to avoid aggregation .
- Safety : Use fume hoods and PPE (gloves, goggles) during synthesis to mitigate exposure risks .
Advanced: How can researchers optimize the biosynthesis of this compound in microbial systems?
Methodological Answer:
- Genetic engineering : Insert codon-optimized genes for lysine and tryptophan biosynthesis pathways into E. coli or Bacillus subtilis .
- Fermentation : Optimize dissolved oxygen (DO) and carbon/nitrogen ratios to maximize peptide yield .
- Downstream processing : Implement affinity tags (e.g., His-tags) for efficient purification from cell lysates .
Basic: How should researchers validate the biological activity of this compound in cell-based assays?
Methodological Answer:
- Dose-response curves : Test concentrations from 1 nM–100 µM to establish EC₅₀/IC₅₀ values .
- Cell viability : Use MTT assays to rule out cytotoxicity at active concentrations .
- Pathway inhibition : Employ siRNA or CRISPR knockouts of putative targets to confirm mechanism .
Advanced: What strategies address stability challenges of this compound in physiological environments?
Methodological Answer:
- PEGylation : Attach polyethylene glycol chains to lysine residues to prolong half-life .
- Cyclization : Introduce disulfide bonds or lactam bridges to reduce protease susceptibility .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term stability .
Basic: How to interpret conflicting NMR and CD data for this compound’s secondary structure?
Methodological Answer:
- NMR limitations : Dynamic regions (e.g., flexible glycine residues) may yield weak/no signals, requiring enhanced techniques like TROSY .
- CD artifacts : Buffer components (e.g., trifluoroethanol) can induce artificial α-helix signals; validate with parallel FTIR .
Advanced: How can patent landscapes inform novel applications of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
